molecular formula C10H8BrFN2O B13687520 2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol

2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol

Cat. No.: B13687520
M. Wt: 271.09 g/mol
InChI Key: TXWJLVVJGBOBAT-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and fluorine substitution on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-fluorobenzaldehyde with glyoxal and ammonia, followed by reduction to yield the desired imidazole derivative. The reaction conditions often require a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(3-Bromo-5-fluorophenyl)imidazole-5-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups on the phenyl ring .

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the bromine and fluorine substitutions can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenyl)imidazole-5-methanol
  • 2-(3-Bromo-5-methylphenyl)imidazole-5-methanol
  • 2-(3-Bromo-5-nitrophenyl)imidazole-5-methanol

Uniqueness

2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

[2-(3-bromo-5-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

TXWJLVVJGBOBAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NC=C(N2)CO

Origin of Product

United States

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